molecular formula C26H26ClN3O2 B613064 h-His(trt)-ome.hcl CAS No. 32946-56-8

h-His(trt)-ome.hcl

Cat. No. B613064
CAS RN: 32946-56-8
M. Wt: 447.97
InChI Key: RSIWDQDVADNDKT-JIDHJSLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-His(trt)-ome.hcl, also known as Histidine Tri-Tryptophan (this compound), is a synthetic peptide that has been developed as a research tool to study the role of histidine and tryptophan residues in protein folding and stability. This peptide has been used to study the effects of post-translational modifications on protein folding and stability, as well as to assess the effects of specific amino acid substitutions on protein folding and stability. The peptide is composed of three histidine residues and three tryptophan residues, and has been used in a variety of laboratory experiments.hcl.

Scientific Research Applications

  • Homocysteine, a thiol-containing amino acid, is involved in serious thromboembolic complications and premature arteriosclerotic lesions in patients with homocystinuria. This highlights the importance of amino acids in medical conditions and treatments (Malinow, 1990).

  • Research on hydrothermal carbonization of biomass shows the versatile applications of carbonaceous solid products in biofuel, adsorption, energy storage, and catalysis, demonstrating the broad scope of chemical compounds in various applications (Román et al., 2018).

  • Testosterone replacement therapy (TRT) in aging males leads to erythrocytosis or polycythemia, indicating the complex interactions and side effects of hormonal treatments. This underscores the importance of understanding the biochemical impact of therapeutic compounds (Jones et al., 2015).

  • High-throughput screening (HTS) and quantitative HTS (qHTS) methodologies are crucial for identifying biological activities in large chemical libraries, reflecting the significance of advanced screening methods in pharmaceutical development (Inglese et al., 2006).

  • High-content screening (HCS) is applied in large-scale cell biology and drug discovery, emphasizing the role of automated microscopy and image analysis in modern biomedical research (Abraham et al., 2004).

properties

IUPAC Name

methyl (2S)-2-amino-3-(1-tritylimidazol-4-yl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2.ClH/c1-31-25(30)24(27)17-23-18-29(19-28-23)26(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22;/h2-16,18-19,24H,17,27H2,1H3;1H/t24-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIWDQDVADNDKT-JIDHJSLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692805
Record name Methyl 1-(triphenylmethyl)-L-histidinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32946-56-8
Record name Methyl 1-(triphenylmethyl)-L-histidinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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